BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE
Description
The Ubiquity and Significance of Carbamate (B1207046) Scaffolds in Organic Synthesis and Drug Discovery
The carbamate group, an ester of carbamic acid, is a versatile functional group with a significant presence in both organic synthesis and medicinal chemistry. chem-station.comnih.gov Structurally, it can be considered a hybrid of an amide and an ester, which imparts a unique set of properties. nih.gov Carbamates are known for their chemical and proteolytic stability, which is a desirable feature for drug candidates. nih.gov This stability, coupled with their ability to participate in hydrogen bonding, makes them valuable for interacting with biological targets. mdpi.com
In organic synthesis, carbamates are widely used as protecting groups for amines. chem-station.commasterorganicchemistry.com The benzyloxycarbonyl (Cbz or Z) group, for instance, is a classic amine protecting group that is stable under a variety of reaction conditions but can be readily removed when needed. total-synthesis.comorganic-chemistry.org This control over reactivity is crucial in the multi-step synthesis of complex molecules. chem-station.com Beyond protection, the carbamate moiety is an integral part of numerous approved drugs, where it can act as a key pharmacophore or improve the pharmacokinetic properties of the parent molecule. nih.gov
Pyridines as Core Heterocyclic Motifs: Synthetic Utility and Pharmacological Relevance
The pyridine (B92270) ring is a fundamental six-membered aromatic heterocycle containing a nitrogen atom. This structural feature confers weak basicity, water solubility, and the ability to form hydrogen bonds, all of which are advantageous in the design of pharmaceuticals. jchemrev.com Pyridine derivatives are ubiquitous in nature and are found in many vitamins, coenzymes, and alkaloids. jchemrev.com
In the realm of drug discovery, the pyridine scaffold is present in a multitude of therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, and anticancer properties. nih.gov The nitrogen atom in the pyridine ring can significantly influence the electronic properties of the molecule, and its substitution pattern allows for fine-tuning of its biological activity and physical properties. jchemrev.commdpi.com The development of efficient synthetic methods to create highly substituted pyridines is an active area of research, as these compounds are valuable intermediates in the pharmaceutical and agrochemical industries. figshare.comnih.gov
Contextualizing BENZYL (B1604629) 5-BROMOPYRIDIN-3-YLCARBAMATE within Advanced Chemical Synthesis and Preclinical Exploration
BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE (CAS Number: 762298-10-2) is a molecule that incorporates the key features of both carbamates and pyridines. clockss.org The benzyl carbamate moiety suggests its potential use as a protected form of 3-amino-5-bromopyridine (B85033). total-synthesis.comwikipedia.org The 3-amino-5-bromopyridine core is a valuable building block in its own right. The bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. mdpi.commyuchem.com
While specific preclinical studies on this compound are not extensively documented in publicly available literature, its structure strongly suggests its role as a key intermediate in the synthesis of more elaborate molecules for preclinical evaluation. Researchers can utilize this compound to build a library of derivatives by modifying the pyridine ring through the bromo substituent and then deprotecting the amine for further functionalization. This strategy allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.
Overview of Research Trajectories for Halogenated Pyridine Carbamates
The presence of a halogen atom on the pyridine ring of a carbamate derivative opens up numerous avenues for chemical exploration. Halogenated pyridines are crucial intermediates in medicinal chemistry, as the halogen can be readily displaced or used in cross-coupling reactions to introduce new functional groups. mdpi.com This versatility is essential for lead optimization in drug discovery programs.
Research involving halogenated pyridine carbamates often focuses on their use as scaffolds for the synthesis of targeted therapies. For example, the 5-bromopyridine moiety is a key component in various kinase inhibitors and other biologically active compounds. myuchem.com The carbamate portion of the molecule, particularly a benzyl carbamate, provides a stable, protected amine that can be unmasked at a later synthetic stage. This allows for the selective modification of other parts of the molecule without interference from the highly reactive amino group. Therefore, the research trajectory for compounds like this compound is primarily as a versatile building block for the synthesis of novel compounds with potential pharmacological activity.
Interactive Data Tables
Below are interactive tables summarizing the key compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVXEKSVCNDLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593877 | |
| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762298-10-2 | |
| Record name | Benzyl (5-bromopyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 5-bromopyridin-3-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Medicinal Chemistry and Biological Activity Investigations of Benzyl 5 Bromopyridin 3 Ylcarbamate Analogues
The Compound as a Pharmaceutical Intermediate and Scaffold for Novel Agents
BENZYL (B1604629) 5-BROMOPYRIDIN-3-YLCARBAMATE is a heterocyclic compound that serves as a valuable building block, or intermediate, in the synthesis of more complex molecules. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a benzyl carbamate (B1207046) group, provides multiple points for chemical modification, making it an attractive scaffold for the development of novel agents. The bromine atom can be readily replaced or used in cross-coupling reactions to introduce diverse functionalities, while the carbamate linkage offers opportunities for creating compounds with specific electronic and steric properties.
The utility of the pyridine scaffold in medicinal chemistry is well-established, with numerous pyridine-containing compounds approved as drugs for a wide range of diseases. The pyridine ring's aromatic nature and electron-deficient character facilitate interactions such as π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. The carbamate group, often used as a stable substitute for a peptide bond, can also participate in hydrogen bonding and modulate a molecule's ability to cross cell membranes. The combination of these features within the BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE framework makes it a promising starting point for the design of new enzyme inhibitors and other therapeutic agents.
Exploration of Biological Targets and Mechanisms of Action for Carbamate-Containing Pyridines
The carbamate-containing pyridine scaffold has been investigated for its potential to interact with and inhibit a variety of enzymes that are implicated in human diseases. The specific arrangement of the pyridine ring and the carbamate group allows for tailored interactions within the active sites of these enzymes, leading to the modulation of their catalytic activity. The following sections explore the inhibitory potential of analogues of this compound against several key enzyme targets.
Enzyme Inhibition Studies
Cholinesterases, particularly acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. The carbamate moiety is a well-known pharmacophore for cholinesterase inhibition, as seen in drugs like rivastigmine.
Several studies have explored pyridine-based carbamates as cholinesterase inhibitors. For instance, a series of 4-amino-3-pyridyl carbamates were synthesized and evaluated for their ability to inhibit cholinesterase. mdpi.com Among these, 4-amino-3-pyridyl N,N-dimethylcarbamate demonstrated significant inhibitory activity. mdpi.com Another study focused on novel pyridinium (B92312) derivatives, with the carbamate 1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4 -(4-phenyl) diazinecarboxamide chloride (MHP 133) serving as a parent compound for a new class of AChE inhibitors. These derivatives exhibited time-dependent inhibition of AChE, indicating a strong and lasting interaction with the enzyme.
The design of these inhibitors often involves creating molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Pyridine and pyrimidine (B1678525) diamine derivatives have been designed as dual binding site inhibitors, demonstrating potent, in some cases nanomolar, inhibition of both AChE and butyrylcholinesterase (BChE). bldpharm.com Molecular docking studies have further elucidated the binding modes of these compounds, confirming their interaction with key residues in the enzyme's active site. bldpharm.com
Table 1: Cholinesterase Inhibitory Activity of Selected Pyridine Carbamate Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4-amino-3-pyridyl N,N-dimethylcarbamate | Cholinesterase | 13.4 | mdpi.com |
| 4-[[(Dimethylamino)methylene]amino]-3-pyridyl N,N-dimethylcarbamate | Cholinesterase | 9.4 | mdpi.com |
| Pyridine Carbamate 18 | Butyrylcholinesterase | - | nih.gov |
| Pyrimidine Diamine Derivative 9 | Acetylcholinesterase | 0.312 (Ki) | bldpharm.com |
| Pyridine Diamine Derivative 22 | Butyrylcholinesterase | 0.099 (Ki) | bldpharm.com |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Ki is the inhibition constant.
Thymidylate kinase (TMK) is an essential enzyme in DNA synthesis, catalyzing the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). As rapidly dividing cells, such as cancer cells and certain pathogens, have a high demand for DNA precursors, TMK is an attractive target for the development of anticancer and antimicrobial agents.
While specific studies on this compound analogues as TMK inhibitors are not extensively documented, the general principle of targeting nucleotide kinases with substrate analogues is well-established. Dinucleotide analogues containing adenosine (B11128) and thymidine have been shown to be potent inhibitors of TMK, with IC50 values in the low micromolar range. nih.gov These inhibitors mimic the natural substrates of the enzyme, competing for binding at the active site. The development of pyridine-based compounds that can act as mimics of the nucleotide bases or the phosphate (B84403) backbone could represent a promising avenue for the discovery of novel TMK inhibitors.
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels. nih.gov In cancer, tumors exploit angiogenesis to secure a blood supply for growth and metastasis. Therefore, inhibiting VEGFR-2 is a major strategy in cancer therapy.
The pyridine scaffold has been extensively utilized in the design of potent VEGFR-2 inhibitors. nih.govnih.gov Novel 3-cyano-6-naphthylpyridine derivatives have been synthesized and shown to be highly selective and potent inhibitors of VEGFR-2, with inhibitory activities at the sub-nanomolar level. nih.gov Another study reported on pyridine-derived compounds that potently inhibited VEGFR-2 with IC50 values nearly equipotent to the established drug sorafenib. nih.gov For example, one such derivative demonstrated a VEGFR-2 IC50 of 0.12 µM, comparable to sorafenib's 0.10 µM. nih.gov These findings underscore the potential of the pyridine core structure, such as that found in this compound, to serve as a foundation for the development of new anti-angiogenic agents.
Table 2: VEGFR-2 Inhibitory Activity of Selected Pyridine Analogues
| Compound | IC50 (µM) | Reference |
| Pyridine Derivative 10 | 0.12 | nih.gov |
| Pyridine Derivative 8 | 0.13 | nih.gov |
| Pyridine Derivative 9 | 0.13 | nih.gov |
| Sorafenib (Reference) | 0.10 | nih.gov |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
DNA gyrase is a bacterial enzyme that is essential for DNA replication, repair, and recombination. It is a validated target for the development of antibiotics. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATP-binding site that provides the energy for the enzyme's function.
A novel class of antibacterial agents targeting the ATP-binding site of DNA gyrase B, known as the pyrrolamides, has been developed. nih.gov These compounds were identified through fragment-based screening and subsequently optimized to exhibit potent inhibitory activity. nih.gov Notably, these inhibitors often incorporate a pyridine ring, which contributes to their binding affinity. For instance, the introduction of an amide substitution on the pyridine heterocycle of a pyrrolamide lead compound resulted in improved potency due to new hydrogen bond interactions with a conserved arginine residue in the GyrB active site. nih.gov This highlights the potential for pyridine-containing scaffolds, including those derived from this compound, to be developed into novel antibacterial agents targeting DNA gyrase.
Antiproliferative and Anticancer Activities of Related Derivatives
The pyridine nucleus is a well-established pharmacophore in the development of anticancer agents. Its presence in numerous approved drugs highlights its importance in interacting with various biological targets. The antiproliferative activity of pyridine derivatives is often modulated by the nature and position of substituents on the ring.
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant anticancer potency. For instance, certain analogues have shown high efficacy against HeLa, MCF-7, and HCT-116 cancer cell lines. The substitution pattern on the pyridine ring plays a crucial role in determining the cytotoxic effects of these compounds. Similarly, carbamate derivatives of natural products like melampomagnolide B have exhibited potent growth inhibition against a broad panel of human cancer cell lines, including leukemia, melanoma, and breast cancer. These findings underscore the potential of the carbamate functional group in enhancing the anticancer properties of molecules.
The combination of a pyridine ring with other heterocyclic systems, such as 1,3,4-oxadiazole, has also yielded potent anticancer agents. These hybrid molecules have shown promising activity against various cancer cell lines, suggesting that the integration of multiple pharmacophores can lead to synergistic effects and enhanced cytotoxicity.
Table 1: Antiproliferative Activity of Selected Pyridine and Carbamate Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine Derivative | HeLa | 2.59 | |
| Pyrazolo[3,4-b]pyridine Derivative | HCT-116 | 1.98 | |
| Melampomagnolide B Carbamate Analog | CCRF-CEM (Leukemia) | 0.62 | scirp.org |
| Melampomagnolide B Carbamate Analog | MDA-MB-435 (Melanoma) | 0.46 | scirp.org |
| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 | 1.62 | nih.gov |
A key mechanism through which antiproliferative agents exert their effects is the disruption of the cell cycle and the induction of apoptosis, or programmed cell death. Several studies on pyridine and carbamate derivatives have elucidated their impact on these fundamental cellular processes.
For example, a novel pyridine-based compound has been shown to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. This arrest is accompanied by an accumulation of cells in the pre-G1 phase, a hallmark of apoptosis. Further investigation revealed that this compound activates caspase-3, a critical executioner caspase in the apoptotic pathway. Similarly, certain pyrazolo[3,4-c]pyridine derivatives have been found to induce a G0/G1 arrest in HT-1080 fibrosarcoma cells.
The induction of apoptosis by carbamate derivatives has also been well-documented. Carbamate pesticides, for instance, have been shown to induce apoptosis in natural killer cells through a mechanism involving the activation of the caspase cascade and the release of mitochondrial cytochrome-c. This suggests that the carbamate moiety can trigger intrinsic apoptotic pathways. Furthermore, some pyridine-containing compounds have been demonstrated to induce apoptosis in cancer cells by modulating the expression of key apoptotic markers such as caspases-3 and -9, Bax, and Bcl-2.
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining DNA with fluorescent dyes, it is possible to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This method has been instrumental in demonstrating the cell cycle arrest induced by various pyridine and carbamate derivatives.
Antimicrobial and Antifungal Evaluations
The pyridine scaffold is also a prominent feature in many antimicrobial and antifungal agents. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its antimicrobial efficacy.
A variety of pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole derivatives, which contain both a benzyl and a bromo substituent, have shown significant antifungal activity against Candida glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. This activity was comparable to the standard drug miconazole.
Similarly, benzyl bromide derivatives have demonstrated a broad spectrum of antibacterial activity. For example, one such derivative exhibited an MIC of 1 mg/mL against Staphylococcus aureus and 2 mg/mL against several other pathogenic bacteria. In terms of antifungal activity, the same compound showed an MIC of 0.25 mg/mL against Candida albicans.
The introduction of a carbamate group into a pyridine-containing molecule has also been explored as a strategy to develop novel antifungal agents. A series of substituted benzoyl carbamates containing a pyridine ring exhibited moderate to strong bioactivity against Botrytis cinerea, with EC50 values ranging from 6.45 to 6.98 µg/mL.
Table 2: Antimicrobial and Antifungal Activity of Selected Pyridine and Carbamate Derivatives
| Compound Type | Microorganism | MIC/EC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 | nih.gov |
| Benzyl Bromide Derivative | Staphylococcus aureus | 1 | nih.gov |
| Benzyl Bromide Derivative | Candida albicans | 0.25 | nih.gov |
| Pyridine-containing Benzoyl Carbamate | Botrytis cinerea | 6.45-6.98 | |
| 5-Bromopyridine Derivative | Aspergillus flavus | 31.25 | uni.lu |
Prodrug Design and Gene-Directed Enzyme Prodrug Therapy (GDEPT) Applications
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising cancer treatment strategy that involves the delivery of a gene encoding a non-human enzyme to tumor cells. This enzyme can then activate a non-toxic prodrug into a potent cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity.
Nitroreductase (NTR) is an enzyme commonly used in GDEPT. It can reduce nitroaromatic compounds to their corresponding hydroxylamines or amines, which can then act as cytotoxic agents. Carbamate-containing molecules have been extensively investigated as prodrugs for NTR-mediated GDEPT. The general strategy involves linking a cytotoxic "effector" molecule to a nitroaromatic "trigger" via a carbamate linker. Upon reduction of the nitro group by NTR, a self-immolative cascade is initiated, leading to the release of the active drug.
Several classes of prodrugs have been developed for NTR, including dinitroaziridinylbenzamides, dinitrobenzamide mustards, and 4-nitrobenzylcarbamates. Nitrobenzyl carbamates, in particular, have been used to deliver a variety of potent cytotoxic agents, including aniline (B41778) mustards and duocarmycin analogues. The efficiency of these prodrugs depends on their ability to be selectively metabolized by NTR and the potency of the released effector molecule.
While direct studies on this compound in GDEPT are not available, its structural features suggest potential applicability. The benzyl carbamate moiety could serve as a linker for a cytotoxic agent, and while the 5-bromopyridine itself is not a nitroaromatic trigger, the principles of carbamate-based prodrug design could be adapted to create activatable derivatives. For instance, a nitro group could be incorporated into the benzyl portion of the molecule to create a nitrobenzyl carbamate prodrug.
Structure-Activity Relationship (SAR) Studies for Pyridine Carbamate Systems
The biological potency of pyridine carbamate derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to elucidate how variations in different parts of the molecule, such as the carbamate linker, substituents on the pyridine ring, and the nature of the ester group, influence biological activity.
Influence of the Carbamate Linker and Substituents on Biological Potency
The carbamate group is a versatile linker in medicinal chemistry due to its structural similarity to both amides and esters. This "amide-ester" hybrid nature imparts chemical stability and the ability to participate in various intermolecular interactions. The substituents on both the nitrogen and oxygen atoms of the carbamate can be modified to fine-tune the biological and pharmacokinetic properties of the molecule.
Studies have shown that incorporating a carbamate group can significantly enhance the biological activity of a pharmacophore. For example, replacing an ester chain with an O-(chloroacetyl) carbamoyl (B1232498) moiety in a natural product resulted in a 50-fold increase in antitumor potency.
In the context of pyridine-based compounds, the nature of the group attached to the carbamate oxygen is critical. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a simple phenyl group with a pyridine ring at a specific position led to a significant increase in inhibitory potency against a deubiquitinase enzyme. This highlights the favorable interactions that a pyridine ring can establish within a biological target.
Impact of Bromine Substitution on Receptor Interactions and Reactivity
The introduction of halogen atoms, particularly bromine, into a drug candidate's structure is a common strategy in medicinal chemistry to modulate its properties. The bromine atom can influence a molecule's lipophilicity, metabolic stability, and, importantly, its ability to interact with biological targets.
A key interaction involving bromine is the halogen bond, a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. The strength of the halogen bond increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine or fluorine. This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand.
In the context of pyridine derivatives, the position of the bromine atom is crucial. In 5-bromopyridine derivatives, the bromine atom is located at a position that can influence the electronic properties of the ring and participate in interactions with the receptor. Molecular docking studies of brominated pyridine-containing compounds have shown that the bromine atom can indeed form favorable contacts within the binding site of enzymes.
The reactivity of the pyridine ring can also be affected by bromine substitution. The electron-withdrawing nature of bromine can influence the susceptibility of the pyridine ring to nucleophilic or electrophilic attack, which can be relevant for both the molecule's mechanism of action and its metabolic fate. In some cases, the reactivity of the bromine atom itself can be exploited, for example, in reactions where it is displaced by a nucleophile.
Effects of Pyridine Ring Substitution Patterns on Pharmacological Profiles
The substitution pattern on the pyridine ring is a critical determinant of the pharmacological activity of its derivatives. The position of substituents (ortho, meta, para relative to the carbamate group) and their electronic properties (electron-donating or electron-withdrawing) can profoundly influence how the molecule interacts with its biological target. nih.govmdpi.com
Research on various pyridine-containing compounds has consistently demonstrated that altering the substitution on the heterocyclic ring can lead to significant changes in biological activity. For instance, studies on epibatidine (B1211577) analogues, which also feature a substituted pyridine ring, revealed that the nature and position of the substituent dictate the compound's affinity and efficacy for different nicotinic receptor subtypes. nih.gov A bromo substituent, for example, resulted in a 4- to 55-fold greater affinity for β2-containing receptors over β4-containing ones. nih.gov Similarly, the introduction of an amino group led to a 10- to 115-fold greater affinity for β2- over β4-containing receptors and altered the efficacy profile. nih.gov
In the context of antimicrobial agents, the position of the pyridyl moiety has been shown to be a key factor. Derivatives featuring a 3-pyridyl group exhibited notable antibacterial activity, particularly against Gram-positive bacteria, whereas analogues with a 4-pyridyl moiety displayed significant antioxidant activity. scielo.br This highlights that even a simple positional change of the nitrogen atom within the aromatic system, and consequently the relative position of substituents, can switch or enhance different biological activities.
Quantum-chemical calculations on pyridine carboxamides have shown that the position of a substituent affects the electron potential distribution across the ring. mdpi.com Moving a substituent from the para- to the meta- and ortho-positions can significantly alter the electron-donating properties of the pyridine nitrogen, which can, in turn, affect intermolecular interactions with biological targets. mdpi.com For example, the nitrogen atom in ortho-substituted pyridine derivatives is a stronger proton acceptor compared to its meta- and para-substituted counterparts, which can influence reaction rates and binding affinities. mdpi.com
The following table summarizes the observed effects of different pyridine ring substitution patterns on the pharmacological profiles of various pyridine-containing compounds, providing insights into the potential modulation of activity for analogues of this compound.
| Substituent/Pattern | Compound Class | Observed Effect | Reference |
| Bromo | Epibatidine Analogue | 4- to 55-fold greater affinity for β2- vs. β4-containing nicotinic receptors. | nih.gov |
| Fluoro | Epibatidine Analogue | 52- to 875-fold greater affinity for β2- vs. β4-containing nicotinic receptors. | nih.gov |
| Amino | Epibatidine Analogue | 10- to 115-fold greater affinity for β2- vs. β4-containing nicotinic receptors; greater efficacy at α3β4 receptors. | nih.gov |
| 3-Pyridyl Moiety | Thiazolyl Triazole | Exhibited high antibacterial activity against Gram-positive bacteria. | scielo.br |
| 4-Pyridyl Moiety | Thiazolyl Triazole | Showed remarkable antioxidant activity. | scielo.br |
| Ortho-substitution | Pyridine Carboxamide | Leads to a higher negative electrostatic potential near the ring nitrogen compared to meta- and para-isomers. | mdpi.com |
Lipophilicity and Steric Effects in Modulating Biological Activity
The biological activity of a drug candidate is not solely governed by its specific interactions with a target but is also heavily influenced by its physicochemical properties, notably lipophilicity and steric factors. nih.gov These properties play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as in its ability to fit into a receptor's binding pocket.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov This parameter is critical for a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier. nih.gov For analogues of this compound, modifying lipophilicity through the introduction of different functional groups can significantly impact their pharmacokinetic and pharmacodynamic profiles. For instance, adding acyl substituents to a core structure is a common strategy to increase lipophilicity. nih.gov Research on thieno[2,3-b]pyridines has indicated that bulky lipophilic groups on the arylcarboxamide fragment are often optimal for maximizing anti-proliferative activity. mdpi.com
Steric effects relate to the size and shape of a molecule or its substituents. The introduction of bulky groups can either enhance or hinder biological activity. A larger substituent might create more favorable van der Waals interactions within a large binding pocket, thus increasing affinity. Conversely, a bulky group may prevent the molecule from fitting into a sterically constrained active site, leading to a loss of activity. In the development of cholinesterase inhibitors, the introduction of bulkier groups, such as a 4-phenoxybenzyl group, was explored to study the effects of increased molecular size on inhibitory capacity. mdpi.com
The interplay between lipophilicity and steric hindrance is complex. In a series of benzoylcarbamates with antifungal activity, the specific nature and position of substituents on a benzoyl ring (which can be considered analogous to the benzyl portion of the title compound) were found to be critical. mdpi.com Compounds with certain substitutions (e.g., 4d, 4f, 4g, and 4h in the cited study) showed significantly enhanced activity against Botrytis cinerea. mdpi.com This suggests that a delicate balance of electronic, lipophilic, and steric factors is necessary for optimal biological function.
The table below illustrates how lipophilicity and steric factors, influenced by different substituents, can modulate biological activity.
| Modification/Substituent | Physicochemical Effect | Potential Biological Consequence | Reference |
| Acyl Groups | Increase in lipophilicity | May enhance membrane permeability and absorption; could improve anti-proliferative activity. | nih.govmdpi.com |
| Bulky Lipophilic Groups (e.g., 2,3-disubstitution) | Increase in steric bulk and lipophilicity | Can maximize anti-proliferative activity by optimizing fit in the target's binding pocket. | mdpi.com |
| 4-Phenoxybenzyl Group | Increase in molecular size (steric bulk) | Investigated to study selective inhibition of cholinesterases based on the size of the active site. | mdpi.com |
| Halogenated Carbamate Group | Alters electronic and steric properties | Critical for DNA photocleaving activity, acting as "synthetic nucleases". | nih.gov |
Computational and Theoretical Investigations of Benzyl 5 Bromopyridin 3 Ylcarbamate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a critical tool in drug design for understanding how a ligand, such as BENZYL (B1604629) 5-BROMOPYRIDIN-3-YLCARBAMATE, might interact with a biological target, typically a protein.
Prediction of Binding Affinities and Modes
Molecular docking simulations predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable and potent interaction.
For illustrative purposes, a study on a related scaffold, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones , investigated their potential as anticancer agents by docking them into the ATP binding pocket of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comdntb.gov.uanih.govresearchgate.net The most active compound from that series, 7d , was compared against the known VEGFR-2 inhibitor, Sorafenib . mdpi.com Docking studies for such compounds help rationalize their inhibitory activity and guide further design. mdpi.comnih.govtandfonline.com
Table 1: Illustrative Docking Scores and Inhibitory Activity for a Related Compound against VEGFR-2
| Compound | Binding Affinity (kcal/mol) | VEGFR-2 Inhibition IC₅₀ (µM) |
|---|---|---|
| Compound 7d * | -25.71 | 0.503 |
| Sorafenib (Reference) | Not specified in study | 0.19 |
*Note: Data is for the structurally related compound 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d), not BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE. IC₅₀ values are from in vitro assays. mdpi.commdpi.com Binding affinity from a similar study was -25.71 kcal/mol. tandfonline.com
Identification of Key Amino Acid Interactions within Binding Pockets
Docking not only predicts binding strength but also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acids in the target's binding site. researchgate.net
In the example of the 1-benzyl-5-bromoindolin-2-one derivative 7d , molecular modeling showed it fitting within the VEGFR-2 active site, forming crucial interactions that mimic those of the reference drug Sorafenib. mdpi.com These interactions are fundamental for the compound's biological activity.
Table 2: Illustrative Key Amino Acid Interactions for a Related Compound in the VEGFR-2 Binding Pocket
| Amino Acid Residue | Type of Interaction |
|---|---|
| Cys919 | Hydrogen Bond |
| Asp1046 | Hydrogen Bond |
| Glu885 | Hydrogen Bond |
| Val848, Ala866, Leu1035 | Hydrophobic Interactions |
Note: Interactions are for the structurally related compound 1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7d). mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex over time, offering a more realistic view than static docking. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and analyze the flexibility of the complex. nih.gov
An MD simulation performed on the related 1-benzyl-5-bromoindolin-2-one derivative 7d complexed with VEGFR-2 showed that the ligand remained stably bound within the active site throughout the simulation period. nih.gov The root-mean-square deviation (RMSD) of the complex remained low, indicating a stable conformation, which supports the initial docking results. mdpi.comnih.gov
Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Mechanisms
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule with high accuracy. ajchem-a.com These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics, which are crucial for understanding a molecule's reactivity and interaction potential. scirp.orgscirp.org
For a molecule like this compound, QM studies could predict its charge distribution, identifying regions likely to engage in electrostatic interactions or act as hydrogen bond donors or acceptors. While specific QM studies on this compound are not publicly documented, research on other benzyl carbamates and pyridine (B92270) derivatives utilizes these methods to predict vibrational frequencies, molecular volume, and other key descriptors. scirp.orgscirp.orgresearchgate.net
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target. mdpi.com This model can then be used as a 3D query to screen large chemical databases (virtual screening) to find new, structurally diverse compounds that are likely to be active. researchgate.netnih.govnih.gov
For a target class like protein kinases, a common target for pyridine-containing compounds, pharmacophore models are well-established. researchgate.netnih.govacs.org A pharmacophore model could be developed based on known inhibitors of a relevant kinase and then used to screen for compounds, potentially identifying this compound or its analogs as potential hits. mdpi.comnih.gov
In Silico Design and Chemical Space Exploration for Novel Analogues
In silico design involves the computational modification of a lead compound to explore its "chemical space" and design novel analogues with improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. auctoresonline.orgtandfonline.com
Starting with a core scaffold like this compound, computational chemists can systematically add, remove, or substitute functional groups. auctoresonline.orgmalariaworld.orgnih.gov The study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones is a prime example of this, where a core scaffold was elaborated into two series of derivatives to optimize anticancer activity. mdpi.comdntb.gov.ua This approach allows for the rational design of new molecules, prioritizing those with the highest predicted potential for synthesis and biological testing. tandfonline.comnih.gov
Advanced Analytical Characterization Methodologies in Research on Benzyl 5 Bromopyridin 3 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of BENZYL (B1604629) 5-BROMOPYRIDIN-3-YLCARBAMATE. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.
In a typical ¹H NMR spectrum of BENZYL 5-BROMOPYRIDIN-3-YLCARBAMATE, distinct signals would be expected for the protons of the benzyl group and the bromopyridine ring. The benzylic protons (CH₂) would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a multiplet. The protons on the bromopyridine ring would exhibit characteristic shifts and coupling patterns determined by their relative positions and the influence of the bromine and carbamate (B1207046) substituents.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carbamate group would be readily identifiable by its characteristic downfield shift. Signals for the aromatic carbons of both the pyridine (B92270) and phenyl rings, as well as the benzylic carbon, would also be observed at specific chemical shifts, confirming the carbon framework of the molecule.
Expected ¹H NMR and ¹³C NMR Spectral Features for this compound:
| Functional Group | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
|---|---|---|
| Benzyl Phenyl Group | Multiplet | Multiple signals in the aromatic region |
| Benzylic CH₂ | Singlet | Signal in the alkyl region |
| Pyridine Ring | Distinct signals for each proton | Signals in the aromatic/heteroaromatic region |
| Carbamate NH | Broad singlet | - |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Weight and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₁₃H₁₁BrN₂O₂), the expected monoisotopic mass is approximately 306.0004 Da. uni.lu An HRMS analysis would aim to detect the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) very close to this theoretical value. The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying any impurities or degradation products. rsc.org The compound is first passed through an HPLC column to separate it from other components in the mixture, and the eluent is then introduced into the mass spectrometer for detection and identification.
Predicted Mass Spectrometry Data for this compound Adducts: uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 307.00768 |
| [M+Na]⁺ | 328.98962 |
| [M-H]⁻ | 304.99312 |
| [M+NH₄]⁺ | 324.03422 |
X-Ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its covalent structure. It would also reveal important conformational details, such as the torsion angles between the pyridine ring, the carbamate linker, and the benzyl group. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. While a crystal structure for the title compound is not publicly available, related structures have been elucidated using this technique.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation during synthesis. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
A typical HPLC analysis for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The output, or chromatogram, would show a peak for each component in the sample. The purity of the compound is determined by the relative area of its corresponding peak. By using a validated HPLC method, a quantitative measure of purity can be obtained. For preparative applications, the separated components can be collected as they exit the column, allowing for the isolation of the pure compound. The choice of column (e.g., C8 or C18) and mobile phase composition is critical for achieving good separation.
Applications, Future Perspectives, and Research Trajectories
Utility of BENZYL (B1604629) 5-BROMOPYRIDIN-3-YLCARBAMATE as a Versatile Synthetic Building Block
Benzyl 5-bromopyridin-3-ylcarbamate is a valuable heterocyclic building block in organic synthesis. bldpharm.com Its structure incorporates several key features that make it a versatile precursor for the synthesis of more complex molecules. The pyridine (B92270) ring is a common scaffold in many biologically active compounds. nih.gov The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at this position.
The carbamate (B1207046) functional group, specifically a benzyl carbamate, serves as a protected form of the amine. acs.org This protecting group can be selectively removed under specific conditions to reveal the free amine, which can then be further functionalized. This strategic use of a protecting group is crucial in multi-step syntheses of complex target molecules. The benzyl group, in particular, is a widely used protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.
The combination of a reactive bromo-substituent and a protected amine on a pyridine core makes this compound a trifunctional building block, offering multiple points for chemical modification. This versatility allows synthetic chemists to construct a wide array of derivatives for screening in drug discovery programs and for the development of novel materials.
Role in Accelerating Drug Discovery and Development Pipelines
The carbamate moiety is a key structural feature in numerous approved drugs and is increasingly utilized in medicinal chemistry. nih.govnih.gov Carbamates are often employed as isosteres for amide bonds in peptides, a substitution that can enhance a molecule's metabolic stability and ability to permeate cell membranes. acs.orgnih.gov This improved stability is due to the carbamate's resistance to enzymatic cleavage by proteases, a common metabolic pathway for peptide-based drugs. acs.org The ability of carbamates to participate in hydrogen bonding can also influence a molecule's interaction with biological targets. nih.gov
The halogenated pyridine core of this compound is also of significant interest in drug discovery. Pyridinone-containing compounds, which are structurally related, exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The halogen atom can modulate the electronic properties of the pyridine ring and provide an additional site for interaction with target proteins, potentially enhancing binding affinity and selectivity.
For instance, research into (3-benzyl-5-hydroxyphenyl)carbamates has identified them as potent new antitubercular agents, demonstrating both in vitro and in vivo efficacy against Mycobacterium tuberculosis. nih.gov This highlights the potential of carbamate derivatives in developing new therapeutics. The use of building blocks like this compound can accelerate the drug discovery process by providing a readily available starting material for the synthesis of diverse compound libraries, which can then be screened for biological activity.
Advancements in Green and Sustainable Synthesis of Carbamate-Based Therapeutics
The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govacs.org However, significant progress has been made in developing greener and more sustainable synthetic routes. One of the most promising approaches is the use of carbon dioxide (CO2) as a C1 source. acs.orgrsc.org This method avoids the use of toxic reagents and utilizes a readily available, non-toxic, and renewable feedstock. acs.org
The synthesis of carbamates from CO2, amines, and alcohols can be catalyzed by various basic catalysts under mild reaction conditions. rsc.org This process is not only halogen-free but can also be performed without the need for dehydrating agents. rsc.org Another green approach involves the three-component coupling of primary amines, CO2, and an alkyl halide in the presence of a solid, reusable catalyst. nih.govgoogle.com This method is highly efficient and atom-economical, generating the desired carbamate with minimal waste. google.com
Emerging Research Avenues for Halogenated Pyridine Carbamates in Medicinal Chemistry
Halogenated pyridines and their derivatives are a rich source of novel therapeutic agents. The pyridinone scaffold, for example, is a key component in many drug candidates due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov The introduction of a halogen atom onto the pyridine ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Emerging research is focused on exploring the diverse biological activities of halogenated pyridine carbamates. These compounds are being investigated for a wide range of therapeutic applications, including as anticancer agents, antimicrobials, and inhibitors of various enzymes. nih.gov For example, certain pyridylcarbamates have shown potential as fungicides. google.com
The development of "hybrid" molecules, where the halogenated pyridine carbamate scaffold is combined with other pharmacologically active moieties, is a promising strategy for creating new drugs with improved efficacy and novel mechanisms of action. nih.gov Furthermore, the use of computational methods, such as molecular docking and dynamic simulations, can aid in the rational design of new halogenated pyridine carbamates with optimized binding to their intended biological targets. mdpi.com
Challenges and Opportunities in Optimizing Therapeutic Efficacy and Selectivity of Carbamate Derivatives
While carbamate derivatives hold great promise as therapeutic agents, there are several challenges in optimizing their efficacy and selectivity. One of the key challenges is managing the rate of hydrolysis of the carbamate bond. nih.govnih.gov For a carbamate-based drug, a stable carbamate is necessary for a sustained therapeutic effect. Conversely, for a carbamate prodrug, a specific rate of hydrolysis is required to release the active drug at the desired site of action. nih.gov
Achieving selectivity for the intended biological target over other related proteins is another significant hurdle. Off-target effects can lead to unwanted side effects and toxicity. The steric and electronic properties of the substituents on the carbamate and the pyridine ring play a crucial role in determining the molecule's binding affinity and selectivity. nih.gov Therefore, careful optimization of these substituents is necessary to achieve the desired therapeutic profile.
Despite these challenges, there are numerous opportunities for advancing the development of carbamate-based therapeutics. Advances in high-throughput screening and computational modeling are enabling the rapid identification and optimization of lead compounds. researchgate.net The development of novel drug delivery systems, such as liposomal formulations, can help to improve the therapeutic index of carbamate derivatives by enhancing their delivery to the target site and reducing systemic exposure. researchgate.net Furthermore, a deeper understanding of the biological targets and the application of quantitative translational and clinical pharmacology can aid in the objective selection of doses and dosing regimens to optimize the benefit-risk balance for patients. researchgate.net
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H11BrN2O2 | uni.lu |
| Molecular Weight | 307.1 g/mol | calpaclab.com |
| CAS Number | 762298-10-2 | calpaclab.com |
| Predicted XlogP | 2.6 | uni.lu |
| Monoisotopic Mass | 306.0004 Da | uni.lu |
Table 2: Related Halogenated Pyridine and Carbamate Compounds in Research
| Compound Name | CAS Number | Application/Research Area | Source |
| Benzyl (5-bromopyridin-2-yl)carbamate | 175393-09-6 | Chemical Intermediate | capotchem.cn |
| Benzyl (6-amino-5-bromopyridin-3-yl)carbamate | 405939-48-2 | Chemical Intermediate | chemicalbook.com |
| Benzyl (2-amino-5-bromopyridin-3-yl)carbamate | 10019013 (CID) | Research Chemical | nih.gov |
| Benzyl (5-cyanopyridin-2-yl)carbamate | 1260806-15-2 | Chemical Intermediate | bldpharm.com |
| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | 143322-56-9 | Chiral Building Block | bldpharm.com |
| Benzyl (5-hydroxypentyl)carbamate | 87905-98-4 | PROTAC Linker | bldpharm.com |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | N/A | Anticancer Agents | mdpi.com |
Q & A
Q. How can researchers optimize the synthesis of benzyl 5-bromopyridin-3-ylcarbamate?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key variables include:
- Catalyst selection : Enzyme-catalyzed reactions (e.g., lipases) or transition-metal catalysts may improve yield and selectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) often enhance carbamate formation.
- Temperature and time : Kinetic studies (e.g., monitoring conversion via HPLC or NMR) can identify optimal conditions .
- Protecting groups : The benzyl group’s stability under acidic/basic conditions should be validated to avoid premature deprotection .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm carbamate linkage and bromopyridine substitution patterns.
- X-ray crystallography : Use SHELX-97 or SHELXL for structure refinement, particularly to resolve bromine’s heavy-atom effects .
- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio).
Q. What safety protocols are advised for handling this compound?
Methodological Answer: While specific hazard data for this compound is limited, analogous carbamates (e.g., benzyl 2-hydroxypyridin-3-ylcarbamate) suggest:
- Use PPE (gloves, lab coat, goggles) in a fume hood.
- Avoid inhalation and skin contact.
- Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?
Methodological Answer:
- Disorder modeling : SHELXL’s PART instruction allows refinement of disordered atoms. For bromine-containing compounds, anisotropic displacement parameters are critical .
- Twinning : Use SHELXL’s TWIN/BASF commands for high-resolution data. Validate with the R metric and cross-check with PLATON’s TwinRotMat .
- Cross-validation : Compare results with alternative software (e.g., Olex2 or Phenix) to confirm bond lengths/angles .
Q. What strategies enable site-specific protein conjugation using this compound?
Methodological Answer:
- Genetic encoding : Incorporate non-canonical amino acids (e.g., glutamic acid benzyl ester) as reactive handles for carbamate coupling .
- Chemoselective ligation : Exploit the bromopyridine’s nucleophilic aromatic substitution (SNAr) reactivity with thiols or amines under mild conditions.
- Analytical validation : Use SDS-PAGE, MALDI-TOF, or fluorescence tagging to confirm conjugation efficiency .
Q. How can contradictory reactivity data (e.g., unexpected byproducts) be analyzed in carbamate synthesis?
Methodological Answer:
- Mechanistic studies : Perform DFT calculations (e.g., Gaussian) to model reaction pathways and identify intermediates.
- Byproduct isolation : Use preparative TLC or column chromatography followed by NMR/MS characterization.
- Kinetic profiling : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to detect transient species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
